methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
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Overview
Description
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound with the molecular formula C24H31N3O3 This compound is notable for its intricate tetracyclic structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)benzoate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadec-7-ene-3-carbonyl)amino)benzoate
- Methyl 2-(3,15-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadec-7-en-3-yl}carbonylamino)-3-phenylpropanoate
Uniqueness
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate stands out due to its highly complex tetracyclic structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCSNOXDNLSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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